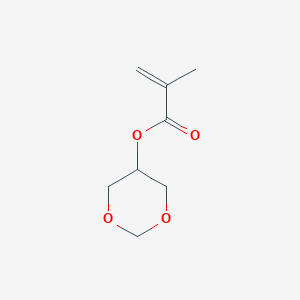
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester is a chemical compound with the molecular formula C8H10O5This compound is a colorless to light yellow liquid that is soluble in organic solvents like ethanol and ether but insoluble in water . It is used as a reagent and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- (methacrylic acid) with 1,3-dioxan-5-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methacrylate) derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1,3-dioxan-5-ol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Polymerization: Poly(methacrylate) derivatives.
Hydrolysis: Methacrylic acid and 1,3-dioxan-5-ol.
Addition Reactions: Various substituted methacrylate derivatives.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved include interactions with various nucleophiles and the formation of covalent bonds .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, (5-ethyl-1,3-dioxan-5-yl)methyl ester: Similar in structure but with an ethyl group instead of a hydrogen atom on the dioxane ring.
2-Propenoic acid, 2-methyl-, methyl ester: Lacks the dioxane ring, making it less versatile in forming cross-linked networks.
Uniqueness
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester is unique due to its ability to form stable, biocompatible polymers and hydrogels. This makes it particularly valuable in medical and industrial applications where controlled release and biocompatibility are crucial .
Properties
CAS No. |
132977-93-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1,3-dioxan-5-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(2)8(9)12-7-3-10-5-11-4-7/h7H,1,3-5H2,2H3 |
InChI Key |
MKWLYHVMTQWQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1COCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


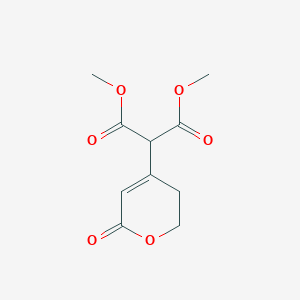
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
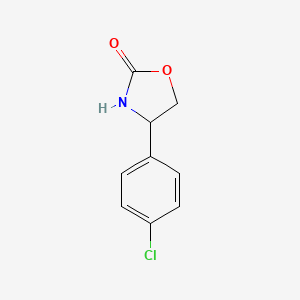
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)
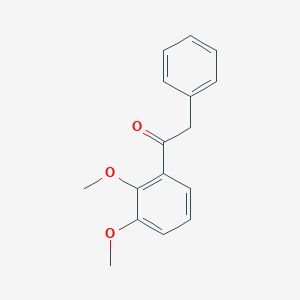
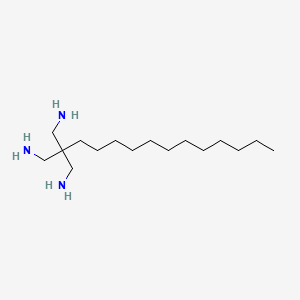
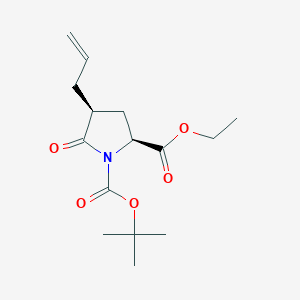
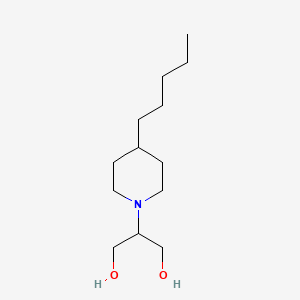
![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)
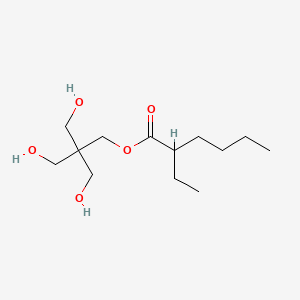
![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
